4-Nitropicolinamide
Overview
Description
- 4-Nitropicolinamide (CAS Number: 62020-02-4) is an organic compound with the molecular formula C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>. It is also known as glyceryl trinitrate or nitroglycerin .
- It is a nitrate vasodilator used to treat or prevent angina, heart failure, hypertension, and anal fissures.
Synthesis Analysis
- The synthesis of 4-Nitropicolinamide involves chemical reactions that lead to its formation. Specific synthetic routes and methods can be found in relevant literature.
Molecular Structure Analysis
- The molecular formula of 4-Nitropicolinamide is C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>3</sub>.
- It has a nitro group (-NO<sub>2</sub>) attached to a pyridine ring.
Chemical Reactions Analysis
- 4-Nitropicolinamide can undergo various chemical reactions, including reduction reactions, hydrolysis, and other transformations.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 95%
- Storage Temperature : Inert atmosphere, room temperature
Scientific Research Applications
Clastogenicity and Mutagenicity : 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It's been found to cause chromosomal damage in various cell lines and demonstrates significant increases in gene mutation and DNA damage induction (Brüsehafer et al., 2015). Additionally, 4-NQO’s mutagenic spectrum was characterized in Aspergillus nidulans, showing a preference for mutating guanine residues (Downes et al., 2014).
Carcinogenesis Studies : 4NQO has been extensively used in studies of experimental oral carcinogenesis, inducing squamous cell carcinoma in rat palatal mucosa (Nauta et al., 1996). Its role in carcinogenesis has also been explored in other models, highlighting its potency as a carcinogen and the importance of its metabolic conversion (Sugimura et al., 1966).
Chemical Synthesis and Drug Development : In the realm of chemical synthesis, 4-Nitropicolinamide derivatives have been explored for their potential in drug development. For example, its application in the synthesis of microtubule destabilizing agents like Azixa™ demonstrates the chemical utility of 4-Nitropicolinamide related compounds (Foucourt et al., 2010).
Study of DNA Damage and Repair Mechanisms : 4NQO is instrumental in studying DNA damage and repair mechanisms. It has been used to analyze the genomic instability in non-neoplastic oral mucosa cells, providing insights into the risk and progression of oral cancer (Ribeiro et al., 2004).
Molecular Interactions and Antimicrobial Activity : Research on the molecular interactions of 4-Nitroquinoline 1-oxide with DNA and other cellular components in various organisms offers deep insights into its carcinogenic action. This includes its binding to nucleic acids and its interaction with non-protein thiols of mammalian cells (Tada, 1976). Moreover, derivatives of 4-Nitropicolinamide have been evaluated for antimicrobial activity, including tuberculostatic activity (Gobis et al., 2022).
Safety And Hazards
It is classified as a warning substance (H302) for acute oral toxicity.
Future Directions
- Further research can explore its applications in other medical conditions and investigate potential novel uses.
properties
IUPAC Name |
4-nitropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXZXPVYNDFMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439177 | |
Record name | 4-Nitropicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropicolinamide | |
CAS RN |
62020-02-4 | |
Record name | 4-Nitropicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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